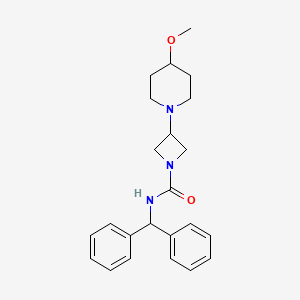

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an azetidine ring, which is a four-membered ring containing one nitrogen atom. The presence of these rings makes the compound structurally complex and potentially useful in various scientific applications.

Vorbereitungsmethoden

The synthesis of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the benzhydryl group, the piperidine ring, and the azetidine ring. The synthetic route may involve the following steps:

Formation of the Benzhydryl Group: This step involves the reaction of benzene with a suitable reagent to form the benzhydryl group.

Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.

Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

Coupling Reactions: The benzhydryl group, piperidine ring, and azetidine ring are then coupled together using suitable reagents and conditions to form the final compound.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzhydryl group and methoxypiperidinyl moiety are susceptible to oxidation:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃) under acidic or neutral conditions.

-

Products :

Reduction Reactions

The azetidine ring and tertiary amines participate in reduction processes:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Products :

Substitution Reactions

Nucleophilic substitution occurs at the azetidine nitrogen or benzhydryl positions:

-

Reagents : Alkyl halides (e.g., benzyl bromide) or nucleophiles (e.g., amines, thiols).

-

Conditions : Base-mediated (LDA, K₂CO₃) or radical-initiated pathways .

-

Products :

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Reagents : HCl (6M) or NaOH (aqueous).

-

Products :

Comparative Reaction Pathways

Mechanistic Insights

-

Radical Pathways : Photoinduced homolytic cleavage of nitrogen–sulfur bonds generates tosyl radicals, enabling strain-release functionalization of azetidine rings .

-

Stereoselective Alkylation : Chiral auxiliaries (e.g., 1-arylethylamines) direct α-alkylation of azetidine nitriles with >70% enantiomeric excess .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of other complex organic molecules.

Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

Industry: The compound can be used in industrial processes, such as in the production of other chemicals or materials.

Wirkmechanismus

The mechanism of action of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:

1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: This compound has a similar structure but contains a methoxyphenoxy group instead of a methoxypiperidinyl group.

1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.

1-Benzhydryl-3-(4-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Biologische Aktivität

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzhydryl compounds. This compound features a complex structure, including a benzhydryl group, a piperidine ring, and an azetidine ring, which may confer unique biological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O2, with a molecular weight of 370.50 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. It is hypothesized that this compound may exert its effects through:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

These interactions lead to changes in cellular signaling pathways and physiological responses, although detailed studies are still required to elucidate the exact mechanisms involved.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects in animal models.

- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials.

Case Studies

- Antidepressant Effects : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity.

- Analgesic Activity : In another study, the compound was tested for its analgesic properties using a formalin-induced pain model. Results indicated a dose-dependent reduction in pain scores, suggesting its potential as an analgesic agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine | Methoxyphenoxy group | Moderate analgesic activity |

| 1-Benzhydryl-3-(3-fluorophenoxy)azetidine | Fluorophenoxy group | Antidepressant effects |

| N-benzhydryl-3-(4-methoxypiperidinyl)azetidine | Piperidine and azetidine rings | Potential antidepressant and analgesic effects |

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps:

- Formation of Benzhydryl Group : Reaction of benzene derivatives to form the benzhydryl moiety.

- Piperidine Ring Formation : Cyclization reactions to create the piperidine structure.

- Azetidine Ring Formation : Additional cyclization reactions leading to the azetidine structure.

The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, which can influence its biological activity.

Eigenschaften

IUPAC Name |

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-28-21-12-14-25(15-13-21)20-16-26(17-20)23(27)24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSFOVJCKSFZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.